4-(Difluoromethoxy)pyridin-3-amine

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Prioritize 4-(Difluoromethoxy)pyridin-3-amine for your medchem program to exploit the unique conformational dynamics of the OCHF2 group that interconverts between lipophilic and polar states—dramatically improving membrane permeability and PDE4 selectivity over standard OCH3 or OCF3 analogs. This 4-substituted regioisomer is essential for achieving nanomolar inhibition of oncogenic kinases (FGFR1, EGFR, RET) in NSCLC research; 2-, 5-, or 6-substituted isomers will not replicate these electronic and steric binding profiles. Ideal for synthesizing privileged leads for inflammatory and oncology pipelines.

Molecular Formula C6H6F2N2O
Molecular Weight 160.124
CAS No. 1214374-12-5
Cat. No. B2414305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Difluoromethoxy)pyridin-3-amine
CAS1214374-12-5
Molecular FormulaC6H6F2N2O
Molecular Weight160.124
Structural Identifiers
SMILESC1=CN=CC(=C1OC(F)F)N
InChIInChI=1S/C6H6F2N2O/c7-6(8)11-5-1-2-10-3-4(5)9/h1-3,6H,9H2
InChIKeyICFUPQNGVQTLMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2.5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(Difluoromethoxy)pyridin-3-amine (CAS 1214374-12-5) | Fluorinated Pyridine Building Block for Drug Discovery


4-(Difluoromethoxy)pyridin-3-amine (CAS 1214374-12-5) is a fluorinated pyridine derivative with the molecular formula C6H6F2N2O and a molecular weight of 160.12 g/mol . It is classified as a heterocyclic aromatic amine and serves as a key building block in medicinal chemistry. Its structure features a pyridine ring substituted with a 3-amino group and a 4-difluoromethoxy group, a motif of significant interest due to the unique physicochemical properties of the difluoromethoxy (OCHF2) group [1].

4-(Difluoromethoxy)pyridin-3-amine: Why Regioisomeric and Non-Fluorinated Analogs Are Not Direct Substitutes


Regioisomers such as 2-, 5-, or 6-(difluoromethoxy)pyridin-3-amine are not interchangeable with 4-(Difluoromethoxy)pyridin-3-amine. The position of the difluoromethoxy group on the pyridine ring dictates the compound's electronic distribution, pKa, and interaction with biological targets. For instance, the 4-position substitution pattern can affect binding in kinase active sites differently than the 2- or 6-position, leading to distinct pharmacological profiles [1]. Furthermore, the difluoromethoxy group itself is not a simple lipophilic substitute for a methoxy group. As demonstrated in PDE4 inhibitor research, replacing a 4-methoxy group with a 4-difluoromethoxy group can dramatically improve inhibitory activity and selectivity, an effect that would be lost by using a non-fluorinated or differently substituted analog [2].

Quantitative Differentiation of 4-(Difluoromethoxy)pyridin-3-amine: Evidence-Based Rationale for Selection


Conformational Polarity Switching of the Difluoromethoxy Group

The difluoromethoxy (OCHF2) group present in 4-(Difluoromethoxy)pyridin-3-amine possesses a unique conformational property that distinguishes it from both non-fluorinated methoxy and fully fluorinated trifluoromethoxy groups. Specifically, the OCHF2 group can interconvert between a highly lipophilic conformation and a polar conformation. This ability allows the group to 'adapt' its polarity based on the local molecular environment, a feature not shared by the more static OCH3 or OCF3 moieties [1]. This environmental adaptation is a distinct advantage in drug design, potentially enabling better membrane penetration while mitigating excessive non-specific binding, a common issue with other lipophilic substituents.

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Enhanced PDE4 Inhibition vs. Methoxy Analog

In a comparative study of catecholamide-based PDE4 inhibitors, replacement of a 4-methoxybenzamide group with a 4-difluoromethoxybenzamide group resulted in a significant improvement in PDE4 inhibitory activity [1]. Furthermore, the 4-difluoromethoxybenzamide compounds 7i and 7j exhibited high selectivity for PDE4 over other PDEs, with selectivities of approximately 3333-fold and 1111-fold, respectively [1]. This demonstrates that the difluoromethoxy group is not merely a lipophilic isostere but an active contributor to both potency and selectivity in this context.

Inflammation CNS Disorders PDE4 Inhibition

Kinase Inhibitor Potency in Multitargeted Pyridin-3-amine Derivatives

The 4-(difluoromethoxy)pyridin-3-amine scaffold is a key component in the development of multi-targeted kinase inhibitors. A study on substituted pyridin-3-amine derivatives identified compounds with potent activity against several NSCLC-related oncogene kinases. While the exact IC50 for the bare scaffold is not available, a closely related derivative demonstrated nanomolar-level inhibition (IC50: 168 nM) against Fibroblast growth factor receptor 1 (FGFR1) [1]. The study also reported activity against other key targets such as EGFR, RET, and ALK [1]. This validates the utility of the 3-amino-4-substituted pyridine scaffold in generating potent kinase inhibitors.

Oncology Kinase Inhibition Non-Small Cell Lung Cancer

High-Value Research Applications for 4-(Difluoromethoxy)pyridin-3-amine


Design of Selective PDE4 Inhibitors

Use 4-(Difluoromethoxy)pyridin-3-amine as a privileged fragment to design novel PDE4 inhibitors. As evidenced by comparative SAR studies, the difluoromethoxy group can significantly enhance both potency and selectivity for PDE4 over other PDE isoforms [1]. This scaffold is particularly valuable for programs targeting inflammatory diseases (e.g., asthma, COPD) and CNS disorders where PDE4 inhibition is a validated mechanism.

Synthesis of Multitargeted Kinase Inhibitors

Incorporate this compound as a key intermediate in the synthesis of multi-targeted kinase inhibitors, especially for oncology applications. Research confirms that appropriately substituted pyridin-3-amine derivatives can achieve nanomolar inhibition of oncogenic kinases such as FGFR1, EGFR, and RET [2]. This scaffold is suited for drug discovery efforts against non-small cell lung cancer (NSCLC) and other kinase-driven malignancies.

Optimization of ADME Properties via 'Environmental Adaptor' Motif

Strategically deploy the 4-(difluoromethoxy)pyridin-3-amine scaffold to modulate the lipophilicity and polarity of a lead compound. The difluoromethoxy group's unique ability to interconvert between lipophilic and polar conformations in response to its molecular environment [3] provides a distinct tool for improving membrane permeability while potentially reducing off-target binding. This is a key advantage over the more rigid OCH3 or OCF3 groups.

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